In Vivo Antiviral Efficacy: 16,16-Dimethyl-PGA2 Increases Survival in Influenza A-Infected Mice
In a murine influenza A infection model, 16,16-Dimethyl-PGA2 treatment significantly increased mouse survival by an average of 40% compared to untreated controls [1]. The compound decreased virus titers in the lungs without altering the host immune response, indicating direct suppression of viral replication as the therapeutic mechanism [1]. Notably, the survival benefit was observed independently of viral inoculum dose and animal age [1].
| Evidence Dimension | Survival rate in influenza A infection model |
|---|---|
| Target Compound Data | 40% average increase in survival |
| Comparator Or Baseline | Untreated control group (vehicle only) |
| Quantified Difference | +40% survival increase (absolute difference) |
| Conditions | Balb/c mice infected with influenza A (PR8) virus; 10 μg daily infusion of 16,16-dimethyl PGA2 methyl ester |
Why This Matters
This in vivo survival benefit is the only available quantitative efficacy endpoint for 16,16-Dimethyl-PGA2 in a viral infection model, establishing a benchmark for compound validation in antiviral research programs.
- [1] Santoro MG, Favalli C, Mastino A, Jaffe BM, Esteban M, Garaci E. Antiviral activity of a synthetic analog of prostaglandin A in mice infected with influenza A virus. Arch Virol. 1988;99(1-2):89-100. doi: 10.1007/BF01311026. PMID: 3355375. View Source
